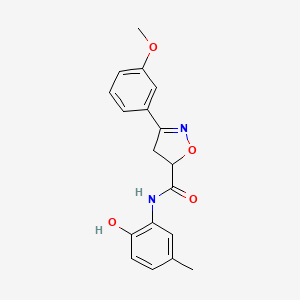

![molecular formula C20H21NO4 B4583877 1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B4583877.png)

1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4,9-tetrahydropyrano[3,4-b]indole derivatives has been achieved through various synthetic routes, including the intramolecular Michael addition catalyzed by InBr3, which offers a versatile method for obtaining these compounds from commercially available indole 2-carboxylic acid (Agnusdei et al., 2003). Another approach involves the acid-catalyzed condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate, leading to the formation of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids with significant anti-inflammatory actions (Martel et al., 1976).

Molecular Structure Analysis

The molecular structure of tetrahydropyrano[3,4-b]indole derivatives has been extensively studied, providing insights into their conformation and electronic configuration. Crystal structure determination plays a crucial role in understanding the molecular geometry and interactions within these compounds, facilitating the design of analogs with optimized properties (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

Tetrahydropyrano[3,4-b]indoles undergo various chemical reactions, including Diels-Alder reactions, which are instrumental in the synthesis of indoles and other heterocyclic compounds. These reactions highlight the reactivity of the pyrano[3,4-b]pyrrol-5-(1H)-ones, serving as stable cyclic analogs for the synthesis of indoles through Diels-Alder reaction with acetylenes (Jackson & Moody, 1992).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of 1,3,4,9-tetrahydropyrano[3,4-b]indoles, such as 1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole, involves various chemical processes. For instance, the acid-catalyzed synthesis using trifluoroacetic acid (TFA) has proven effective in synthesizing 1,3-disubstituted 1,3,4,9-tetrahydropyrano[3,4-b]indoles with high yield and diastereoselectivity (Wang et al., 2017). Another approach is the silicon-directed oxa-Pictet-Spengler cyclization, which has been used to synthesize tetrahydropyrano[3,4-b]indoles (Zhang et al., 2005).

Anti-Inflammatory and Analgesic Properties

- Anti-Inflammatory Activities : Compounds like 1,3,4,9-tetrahydropyrano[3,4-b]indoles have shown significant anti-inflammatory activities. Prodolic acid, a related compound, has been studied for its anti-inflammatory effects (Demerson et al., 1975). Additionally, etodolic acid and related compounds have been synthesized and evaluated for their anti-inflammatory and ulcerogenic effects, demonstrating potent activity against chronic inflammation models (Martel et al., 1976).

Anticancer and Antimicrobial Properties

- Anticancer Activity : The 3,4,5-trimethoxyphenyl moiety, present in 1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole, is a common motif in anticancer drug discovery. Its structural diversification can lead to potent anticancer activity, as demonstrated in studies involving novel indole-trimethoxyphenyl derivatives (McCarthy et al., 2018).

- Antimicrobial Activity : Some derivatives of 1,3,4,5-tetrahydropyrano[3,4-b]indoles, like 2- and 3-aryl substituted indoles, have displayed notable antimicrobial activity against microorganisms such as Bacillus cereus (Leboho et al., 2009).

Structural and Conformational Studies

- Crystallographic Analysis : The structural analysis of compounds similar to 1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole has been carried out using techniques like X-ray crystallographraphy. These studies provide insights into the molecular configuration, bond angles, and interactions, essential for understanding the compound's properties and potential receptor interactions. For instance, the study of 1-(phenylsulfonyl)-2-[1-(phenylsulfonyl)-2-(3,4,5-trimethoxyphenyl)ethyl]indole shed light on the orientation of methoxy groups and the conformation of the indole ring system (Seetharaman & Rajan, 1995).

Drug Development and Synthesis

- Role in Drug Synthesis : These compounds, due to their complex structure and biological activity, are of significant interest in drug development. The synthesis and analysis of novel indole derivatives, including those with the 3,4,5-trimethoxyphenyl group, contribute to the understanding of potential antimitotic properties and their applications in medicinal chemistry (Tariq et al., 2020).

Eigenschaften

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-16-10-12(11-17(23-2)20(16)24-3)19-18-14(8-9-25-19)13-6-4-5-7-15(13)21-18/h4-7,10-11,19,21H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMHXFGREXPMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCO2)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-Trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)

![N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4583815.png)

![methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4583825.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)

![2,2,2-trifluoro-1-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4583846.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4583860.png)

![N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4583862.png)

![N-(3-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4583873.png)

![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4583896.png)

![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)